molecular formula C16H22N6O2 B2943263 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 920420-48-0

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2943263
CAS No.: 920420-48-0
M. Wt: 330.392
InChI Key: PWRRIQFBPPZMGY-UHFFFAOYSA-N
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Description

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a synthetic small molecule integrating a 1,5-disubstituted tetrazole privileged scaffold, a feature prevalent in medicinal chemistry and drug discovery . The 1,5-disubstituted tetrazole core is a well-established bioisostere, most notably serving as a metabolically stable surrogate for the cis -amide bond in peptidomimetics, thereby influencing the conformational properties and biological stability of potential therapeutic agents . This molecular architecture is found in several FDA-approved drugs and active investigational compounds across a spectrum of therapeutic areas, including antihypertensive, antimicrobial, and anticancer applications . The specific incorporation of the urea moiety and a 3-methoxyphenyl group in this compound suggests potential for diverse receptor-ligand interactions, including hydrogen bonding and extensive hydrophobic contacts, which are critical for binding to enzyme active sites or protein receptors . Tetrazole-containing structures have demonstrated relevant biological activities in research settings, such as cytotoxic effects against various cancer cell lines (e.g., liver carcinoma HepG2, prostate DU145, and lung adenocarcinoma A549) and inhibition of viral targets like HIV-1 reverse transcriptase . Furthermore, analogous compounds featuring a cyclohexyl group on the tetrazole nitrogen have shown significant cell proliferation inhibition in models such as the breast cancer cell line MCF-7, highlighting the research value of this structural motif in oncology drug discovery . This compound is offered as a high-quality chemical tool to support your investigations in hit identification, lead optimization, and mechanism-of-action studies. It is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-24-14-9-5-6-12(10-14)18-16(23)17-11-15-19-20-21-22(15)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRRIQFBPPZMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, a compound featuring a tetrazole moiety linked to a urea structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tetrazole Ring : Known for its ability to form hydrogen bonds and interact with various biological targets.
  • Urea Moiety : Often involved in enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways.
  • Antimicrobial Effects : Similar compounds have demonstrated efficacy against bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The urea group can inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The tetrazole moiety can bind to receptors, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A549, MCF7 cells
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialEffective against Staphylococcus aureus

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar tetrazole-containing compounds found that they exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the role of the methoxyphenyl group in enhancing cytotoxicity by promoting apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that compounds with similar structural features inhibited pro-inflammatory cytokine release from macrophages. This suggests a potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogues differ primarily in substituents on the phenyl ring and tetrazole moiety. Key examples include:

Compound Name Substituent on Phenyl Ring Tetrazole Substituent Molecular Formula Molecular Weight Key Structural Features
Target Compound 3-methoxy Cyclohexyl C₁₆H₂₁N₆O₂* ~330.4† Polar methoxy, bulky cyclohexyl
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea 2-methoxy Cyclohexyl C₁₆H₂₁N₆O₂ ~330.4† Ortho-methoxy; steric effects may differ
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea 2-fluoro Cyclohexyl C₁₅H₁₉FN₆O 318.35 Electron-withdrawing fluorine substituent
1-(3-Chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea 3-chloro Cyclohexyl C₁₅H₁₉ClN₆O 334.80 Chlorine enhances lipophilicity
1-(2-Ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea 2-ethoxy 3-Fluorophenyl C₁₇H₁₇FN₆O₂ 356.4 Ethoxy group; fluorophenyl on tetrazole
1-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 3,4,5-trimethoxy 3-Fluorophenyl C₁₈H₁₉FN₆O₄ 402.4 Multiple methoxy groups; high polarity

*Inferred from structural analogy. †Calculated based on substituent contributions.

Key Observations:
  • Substituent Position : The 3-methoxy group in the target compound likely offers better electronic interaction with targets compared to the 2-methoxy isomer , where steric hindrance may reduce binding.
  • Halogen vs. The target’s methoxy group balances polarity and moderate lipophilicity.

Physicochemical and Pharmacokinetic Implications

  • Solubility : The 3-methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., ). However, the cyclohexyl group may counteract this by increasing hydrophobicity.
  • Bioavailability : The combination of moderate polarity (methoxy) and lipophilicity (cyclohexyl) may favor oral bioavailability over highly polar derivatives like the 3,4,5-trimethoxyphenyl analogue .

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